molecular formula C13H11N3O6S2 B1671031 Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate CAS No. 864941-31-1

Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate

Cat. No. B1671031
M. Wt: 369.4 g/mol
InChI Key: ISLJZDYAPAUORR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate is a novel reversible inhibitor of autophagic flux, preventing Stx17 loading onto autophagosomes and blocking autophagosome-lysosome fusion without any effect on lysosomal properties or on endocytosis mediated degradation of EGF receptor .

Scientific Research Applications

Autophagy Inhibition and Ricin Intoxication Protection

Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, also known as EACC, has been reported to inhibit the fusion of autophagosomes with lysosomes. This is achieved through the reversible inhibition of syntaxin 17 recruitment to autophagosomes. Interestingly, EACC provides strong protection against protein toxins like ricin, abrin, and modeccin. This protective effect is attributed to the inhibited release of the enzymatically active A-moiety to the cytosol, rather than inhibition of endocytosis and retrograde transport (Sandvig et al., 2022).

Synthesis and Bioreductive Activation

A study on the synthesis of a series of 2- and 3-nitrothiophene-5-carboxamides, which are related compounds, explored their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown potential in vitro as radiosensitizers of hypoxic mammalian cells and selective cytotoxins when bioreductively activated (Threadgill et al., 1991).

Anti-inflammatory and Analgesic Potential

Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate and its derivatives have shown promise as anti-inflammatory and analgesic agents. One study reported the synthesis of related compounds, such as Zileuton analogues, and their potent anti-inflammatory and anti-nociceptive effects (Fakhr et al., 2009).

Electropolymerization and Electrochromic Properties

The introduction of different acceptor groups in the synthesis of novel monomers, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), can significantly impact their electrochemical and electrochromic properties. This is essential for applications in materials science, especially in the development of polymers with specific optical and electronic characteristics (Hu et al., 2013).

Future Directions

The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) was recently reported to inhibit fusion of autophagosomes with lysosomes in a reversible manner by inhibiting recruitment of syntaxin 17 to autophagosomes . This compound also provides a strong protection against the protein toxin ricin as well as against other plant toxins such as abrin and modeccin . These results indicate that EACC protects at a late step along the retrograde pathway . This discovery opens up new avenues for research and potential therapeutic applications .

properties

IUPAC Name

ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLJZDYAPAUORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
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Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
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Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
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Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
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Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
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Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate

Citations

For This Compound
11
Citations
K Sandvig, S Kavaliauskiene, AG Myrann, TG Iversen… - Toxins, 2022 - mdpi.com
The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) was recently reported to inhibit fusion of autophagosomes with lysosomes in a …
Number of citations: 8 www.mdpi.com
F Stempels - research.rug.nl
The process of LC3-associated phagocytosis (LAP) combines elements of phagocytosis and autophagy. LAP is involved in clearance of pathogens and cell debris, antigen presentation…
Number of citations: 2 research.rug.nl
S Vats, R Manjithaya - Molecular biology of the cell, 2019 - Am Soc Cell Biol
Autophagy is an evolutionarily conserved intracellular lysosomal degradation pathway. It is a multistep process involving de novo formation of double membrane autophagosomes that …
Number of citations: 42 www.molbiolcell.org
A Murley, A Dillin - Trends in Cell Biology, 2023 - cell.com
Cellular quiescence – reversible exit from the cell cycle – is an important feature of many cell types important for organismal health. Aging and cellular dysfunction compromise the …
Number of citations: 4 www.cell.com
FC Stempels, MH Janssens, M Ter Beest… - FEBS …, 2022 - Wiley Online Library
In autophagy, LC3‐positive autophagophores fuse and encapsulate the autophagic cargo in a double‐membrane structure. In contrast, lipidated LC3 (LC3‐II) is directly formed at the …
Number of citations: 8 febs.onlinelibrary.wiley.com
O Ilnytska, K Lai, K Gorshkov, ML Schultz… - Journal of Biological …, 2021 - ASBMB
Niemann–Pick C (NPC) is an autosomal recessive disorder characterized by mutations in the NPC1 or NPC2 genes encoding endolysosomal lipid transport proteins, leading to …
Number of citations: 25 www.jbc.org
CL Simpson, MK Tokito, R Uppala, MK Sarkar… - Cell reports, 2021 - cell.com
The epidermis regenerates continually to maintain a protective barrier at the body's surface composed of differentiating keratinocytes. Maturation of this stratified tissue requires that …
Number of citations: 33 www.cell.com
CJ Greene, JA Nguyen, SM Cheung, CR Arnold… - Nature …, 2022 - nature.com
Recognition of pathogen-or-damage-associated molecular patterns is critical to inflammation. However, most pathogen-or-damage-associated molecular patterns exist within intact …
Number of citations: 14 www.nature.com
Q Zhang, S Cao, F Qiu, N Kang - Medicinal Research Reviews, 2022 - Wiley Online Library
Incomplete autophagy is an impaired self‐eating process of intracellular macromolecules and organelles in which accumulated autophagosomes do not fuse with lysosomes for …
Number of citations: 16 onlinelibrary.wiley.com
FC Stempels, G van den Bogaart - Autophagy Reports, 2022 - Taylor & Francis
The process of LC3-associated phagocytosis (LAP) combines elements of phagocytosis and autophagy. LAP is involved in clearance of pathogens and cell debris, antigen presentation…
Number of citations: 0 www.tandfonline.com

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